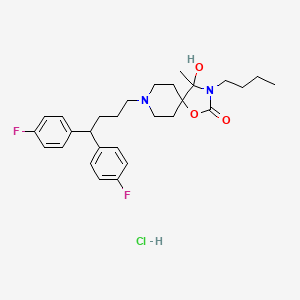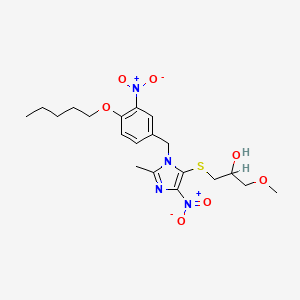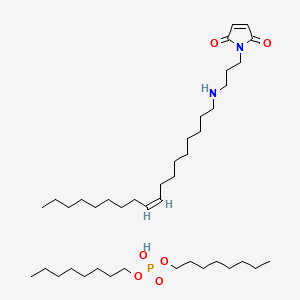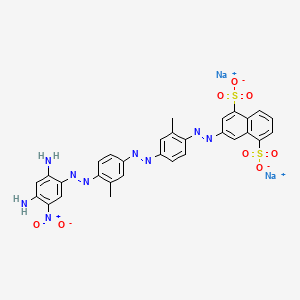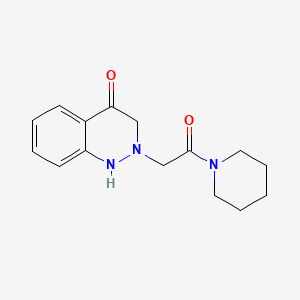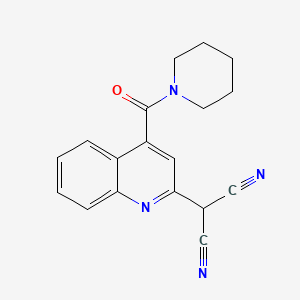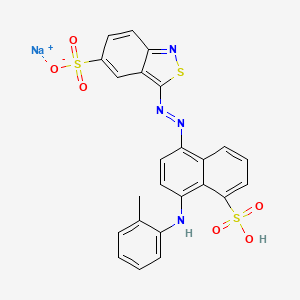
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is a complex organic compound with a unique structure that includes an oxazocin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazocin ring and the introduction of the phenylethyl group. Common reagents used in these reactions include amines, aldehydes, and catalysts that facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.
Mécanisme D'action
The mechanism of action of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-1,5-oxazocin-5(6H)-amine: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine: Lacks the tetrahydro modification, affecting its reactivity and stability.
Uniqueness
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is unique due to the presence of both the tetrahydro modification and the phenylethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for various applications in scientific research and industry.
Propriétés
Numéro CAS |
87505-29-1 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-(1-phenylethyl)-1,5-oxazocan-5-amine |
InChI |
InChI=1S/C14H22N2O/c1-13(14-7-3-2-4-8-14)15-16-9-5-11-17-12-6-10-16/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Clé InChI |
OYLUZRMANCEOHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NN2CCCOCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






